3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride synthesis and characterization
3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] The document details a robust two-step synthetic pathway involving a Suzuki coupling to form the dichlorobiphenyl core, followed by chlorosulfonation. It offers detailed experimental protocols, insights into the reaction mechanisms, and best practices for purification. Furthermore, this guide outlines the full spectroscopic characterization of the title compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by predictive data. Safety protocols, particularly for handling hazardous reagents like chlorosulfonic acid, are emphasized throughout to ensure procedural integrity and operator safety. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride is a bifunctional organic compound featuring a dichlorinated biphenyl backbone and a reactive sulfonyl chloride group.[2] Its molecular structure makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is fundamental to its use as an intermediate in the synthesis of a wide array of target molecules, including anti-inflammatory and anti-cancer agents.[1] The dichlorobiphenyl core provides a rigid scaffold that can be further functionalized, influencing the steric and electronic properties of the final product, which can enhance bioactivity and selectivity in drug design.[1] This guide provides a detailed protocol for its synthesis and a thorough analysis of its structural characterization.
Synthesis Methodologies
The synthesis of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride is most effectively achieved through a two-step process. The first step establishes the core biphenyl structure, and the second introduces the sulfonyl chloride functional group.
Step 1: Synthesis of the 3,4-Dichlorobiphenyl Intermediate
A highly efficient method for constructing the C-C bond between the two phenyl rings is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For this synthesis, (3,4-dichlorophenyl)boronic acid is coupled with a suitable 4-halo-benzenesulfonate derivative.
Reaction Causality:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic substrates and the inorganic base.
Chemical Reaction Scheme: Suzuki Coupling
Caption: Suzuki coupling for biphenyl synthesis.
Step 2: Chlorosulfonation of 3,4-Dichlorobiphenyl
Alternatively, if starting from commercially available 3,4-dichlorobiphenyl, the sulfonyl chloride group can be introduced directly onto the unsubstituted phenyl ring via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).
Reaction Causality:
-
Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. It acts as the source of the electrophile, ⁺SO₂Cl.
-
Reaction Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent side reactions and degradation of the product. The acid is added slowly to the substrate.[3]
-
Regioselectivity: The sulfonation will occur primarily at the para position (C4) of the unsubstituted ring. This is due to the steric hindrance from the other phenyl ring, which directs the bulky electrophile to the less hindered C4 position.
-
Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice. This precipitates the water-insoluble sulfonyl chloride product while also decomposing the excess chlorosulfonic acid.[3]
Chemical Reaction Scheme: Chlorosulfonation
Caption: Chlorosulfonation of the biphenyl core.
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonation of 3,4-Dichlorobiphenyl
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ice bath.
-
3,4-Dichlorobiphenyl.
-
Chlorosulfonic acid.
-
Crushed ice.
-
Dichloromethane (DCM) or Diethyl ether for extraction.
-
Saturated sodium bicarbonate solution.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Rotary evaporator.
Procedure:
-
In a clean, dry three-necked flask, place 3,4-dichlorobiphenyl (1 equivalent).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is vigorous and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).
-
Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice.
-
The solid product will precipitate. Stir the mixture until all the ice has melted.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
The crude solid can be purified as described in the section below.
Purification and Isolation
The primary impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, formed by hydrolysis of the product.[3]
Protocol 2: Purification of Crude Sulfonyl Chloride
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a cold, dilute aqueous solution of hydrochloric acid (e.g., 5-10% HCl). This step helps to extract the more water-soluble sulfonic acid impurity into the aqueous phase.[3][4]
-
Separate the organic layer and wash it with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride.
Overall Synthesis and Purification Workflow
Caption: Workflow from starting material to pure product.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule. The spectra will be complex due to the multiple aromatic protons and their coupling.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.10 | Doublet | 2H | Protons ortho to -SO₂Cl |
| ~ 7.85 | Doublet | 2H | Protons meta to -SO₂Cl |
| ~ 7.70 | Doublet | 1H | Proton on dichlorophenyl ring (C2') |
| ~ 7.55 | Doublet | 1H | Proton on dichlorophenyl ring (C5') |
| ~ 7.50 | Doublet of Doublets | 1H | Proton on dichlorophenyl ring (C6') |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[5]
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 146-148 | C4 (ipso to -SO₂Cl) |
| ~ 140-142 | C1' (ipso to other ring) |
| ~ 138-140 | C1 (ipso to other ring) |
| ~ 133-135 | C3' & C4' (ipso to Cl) |
| ~ 130-132 | C5' & C6' |
| ~ 128-130 | C2, C6, C2' |
| ~ 126-128 | C3, C5 |
Note: Assignments are based on general values for substituted biphenyls and sulfonyl chlorides.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the sulfonyl chloride group.
Table 3: Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 1590 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Note: These values are based on characteristic absorption regions for similar compounds.[7][8] The strong absorption bands for the SO₂ group are highly diagnostic for sulfonyl chlorides.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Assignment | Notes |
|---|---|---|
| ~ 320 | [M]⁺ | Molecular ion peak. |
| ~ 322 | [M+2]⁺ | Isotope peak due to ³⁷Cl. |
| ~ 324 | [M+4]⁺ | Isotope peak due to ³⁷Cl. |
| ~ 326 | [M+6]⁺ | Isotope peak due to ³⁷Cl. |
| ~ 221 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
Note: The molecular ion will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of the structure.[9]
Safety Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Chlorosulfonic Acid (ClSO₃H):
-
Hazards: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mist).[10] Contact with skin or eyes causes severe chemical and thermal burns.[10] Inhalation of its vapors can cause delayed lung damage.[10]
-
Handling: Always handle chlorosulfonic acid in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[11][12] Ensure a safety shower and eyewash station are immediately accessible.[10][13]
-
Storage: Store in a cool, dry, well-ventilated area away from water, bases, and combustible organic materials.[11][14] Keep containers tightly closed.[12]
-
Spills: Do not use water to clean up spills.[13] Absorb the spill with an inert, dry material like sand or vermiculite and dispose of it as hazardous waste.[14]
-
-
General Precautions:
-
All organic solvents are flammable and should be handled away from ignition sources.
-
The final product, 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, is expected to be corrosive and a skin/eye irritant, similar to other sulfonyl chlorides.[2] Handle with appropriate PPE.
-
Conclusion
This guide has detailed a reliable and well-characterized pathway for the synthesis of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate with high purity. The emphasis on understanding the causality behind experimental choices and strict adherence to safety protocols ensures that the synthesis is not only successful but also conducted in a safe and responsible manner. The provided spectroscopic data serves as a benchmark for quality control, validating the identity and integrity of the final compound.
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